1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)-

Description

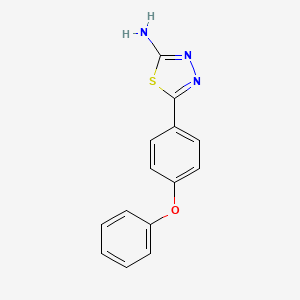

1,3,4-Thiadiazol-2-amine derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound 1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- features a phenoxyphenyl substituent at the 5-position of the thiadiazole ring. This structural motif is associated with diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties . The phenoxyphenyl group introduces steric bulk and an electron-rich aromatic system, which may enhance interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C14H11N3OS |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-6-8-12(9-7-10)18-11-4-2-1-3-5-11/h1-9H,(H2,15,17) |

InChI Key |

PAXCUQADIZYNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NN=C(S3)N |

Origin of Product |

United States |

Preparation Methods

Procedure Summary

- A mixture of the aromatic carboxylic acid (e.g., 4-phenoxybenzoic acid) and POCl₃ is stirred at room temperature.

- Thiosemicarbazide is added, and the mixture is heated at 80–90 °C for about one hour.

- After cooling, water is added, and the mixture is refluxed for several hours.

- The reaction mixture is basified to pH ~8 using sodium hydroxide, and the product is isolated by filtration and recrystallization.

Key Features

- The reaction proceeds via initial formation of an acylthiosemicarbazide intermediate, followed by cyclodehydration to the thiadiazole ring.

- The method typically yields high purity products, confirmed by TLC, HPLC, and spectroscopic methods.

- Melting points and spectral data are consistent with literature values for similar compounds.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| High yield and purity | Use of toxic and corrosive POCl₃ |

| Well-established and reproducible | Requires careful handling and disposal |

| Suitable for a variety of aryl acids | Longer reaction and work-up times |

This method was detailed in a study synthesizing 1,3,4-thiadiazole derivatives with various aryl substitutions, including phenyl and substituted phenyl groups.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A novel and milder approach involves the one-pot synthesis of 2-amino-1,3,4-thiadiazoles by reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE). This method avoids the use of highly toxic reagents like POCl₃ or SOCl₂.

Key Findings

- The reaction proceeds smoothly under mild conditions with good yields.

- PPE acts as a mild dehydrating and cyclizing agent.

- The method is environmentally friendlier and safer compared to traditional methods.

- Structural confirmation of products was achieved by mass spectrometry, IR, and NMR spectroscopy.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| Mild reaction conditions | PPE availability may be limited |

| Avoids toxic reagents | May require optimization for scale-up |

| One-pot, shorter reaction time | Limited data on broad substrate scope |

This approach was demonstrated to be effective for synthesizing various 2-amino-1,3,4-thiadiazoles, suggesting applicability to 5-(4-phenoxyphenyl)- derivatives.

Solid-Phase Grinding Method Using Phosphorus Pentachloride

An alternative solid-phase synthesis method involves grinding thiosemicarbazide, aromatic carboxylic acid, and phosphorus pentachloride (PCl₅) at room temperature.

Procedure Summary

- Thiosemicarbazide, carboxylic acid, and PCl₅ are combined in a dry vessel.

- The mixture is ground at room temperature until the reaction completes.

- The crude product is treated with alkaline solution to adjust pH to 8–8.2.

- The product is filtered, dried, and recrystallized.

Key Features

- The method is simple, rapid, and requires minimal equipment.

- Yields are reported to be high (>91%).

- PCl₅ is less toxic and cheaper than POCl₃.

- The reaction is performed under mild conditions without solvents.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| High yield and purity | Handling of PCl₅ requires care |

| Solvent-free, environmentally friendly | Limited to certain substrates |

| Short reaction time | Scale-up may require process control |

This method offers a practical alternative for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, including 5-(4-phenoxyphenyl)- derivatives.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Cyclodehydration with POCl₃ | Thiosemicarbazide + aromatic acid + POCl₃ | 80–90 | ~1 hour + reflux 4h | 70–85 | Established, high purity | Toxic reagents, longer work-up |

| One-pot with PPE | Thiosemicarbazide + aromatic acid + PPE | ≤85 | Few hours | 75–80 | Mild, safer, one-pot | PPE availability, scale-up issues |

| Solid-phase grinding with PCl₅ | Thiosemicarbazide + aromatic acid + PCl₅ | Room temp | Minutes to 1 hour | >90 | Simple, solvent-free, high yield | Handling PCl₅, substrate scope |

Research Findings and Notes

- The cyclodehydration method using POCl₃ remains a benchmark for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines, including 5-(4-phenoxyphenyl)- derivatives, with well-characterized products and reproducible yields.

- The one-pot PPE method represents a significant advancement in green chemistry, reducing hazardous waste and simplifying the synthesis process.

- The solid-phase grinding method with PCl₅ offers a rapid and efficient alternative, particularly suitable for laboratories seeking solvent-free and high-yield protocols.

- Purity and structural confirmation of synthesized compounds are routinely verified by TLC, HPLC, melting point determination, and spectroscopic techniques (NMR, IR, MS).

- The choice of method depends on available reagents, safety considerations, scale, and desired purity.

Chemical Reactions Analysis

1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is recognized for its significant antimicrobial properties. Research has shown that derivatives of this compound exhibit potent activity against various pathogens, including bacteria and fungi. For instance, studies have reported that certain derivatives demonstrate effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 10.96 µM . The incorporation of the phenoxyphenyl group enhances the antimicrobial efficacy of the thiadiazole ring.

Anticancer Potential

The compound also shows promise in oncology. Derivatives containing the 1,3,4-thiadiazole core have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as A549 (non-small cell lung cancer). Some derivatives exhibited IC50 values ranging from 2.58 to 6.47 µM, indicating their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells.

Anticonvulsant Properties

In addition to its antimicrobial and anticancer activities, compounds based on the 1,3,4-thiadiazole structure have been investigated for anticonvulsant effects. Studies indicate that certain derivatives can effectively reduce seizure activity in animal models . This highlights the versatility of this compound in addressing neurological disorders.

Agricultural Applications

Fungicidal and Herbicidal Activities

The compound has been explored for its potential use in agriculture as a fungicide and herbicide. Research indicates that thiadiazole derivatives can inhibit fungal pathogens such as Aspergillus niger and Fusarium oxysporum, making them valuable in crop protection strategies . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance fungicidal efficacy.

Material Science

Crystal Engineering

The crystal structure of 1,3,4-thiadiazol-2-amine derivatives has been studied to understand their intermolecular interactions. For example, intermolecular hydrogen bonding patterns have been identified which may influence the physical properties of materials developed from these compounds . Such insights are crucial for designing new materials with tailored properties for applications in electronics or photonics.

Summary Table of Applications

| Application Area | Activity | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Active against M. tuberculosis (MIC = 10.96 µM) |

| Anticancer | IC50 values between 2.58 – 6.47 µM against A549 cells | |

| Anticonvulsant | Effective seizure reduction in animal models | |

| Agricultural Applications | Fungicidal and Herbicidal | Inhibits Aspergillus niger and Fusarium oxysporum |

| Material Science | Crystal Engineering | Identified hydrogen bonding interactions |

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- involves its interaction with various molecular targets and pathways. In cancer cells, the compound has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. This is achieved through the modulation of key signaling pathways involved in cell growth and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes in bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl derivative () demonstrated potent anticancer activity against multiple cell lines, suggesting that electron-withdrawing groups enhance cytotoxicity .

- Electron-Donating Groups (e.g., OMe, phenoxy): The phenoxyphenyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to non-polar substituents like methylphenyl .

Pharmacological Activity Profiles

Anticancer Activity

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine (): Showed GI₅₀ values of 28.9–55.3 µM across four cancer cell lines, with docking studies indicating thymidylate synthase inhibition .

- Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine (): Achieved IC₅₀ values as low as 1.28 µg/mL against MCF7 breast cancer cells, highlighting the impact of fluorophenyl-thiophene hybrids on potency .

Antimicrobial and Anticonvulsant Activities

- 5-(4-Substituted-phenyl) Derivatives (): Upadhyay et al. (2017) reported broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against Gram-positive bacteria .

- Anticonvulsant Derivative 4c (): Exhibited ED₅₀ values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ) , outperforming older anticonvulsants like phenytoin .

Biological Activity

1,3,4-Thiadiazol-2-amine, 5-(4-phenoxyphenyl)- is a compound characterized by its unique thiadiazole ring structure, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The presence of the phenoxyphenyl group enhances its pharmacological properties, making it a subject of interest in recent research.

Chemical Structure and Synthesis

The molecular formula for 1,3,4-thiadiazol-2-amine, 5-(4-phenoxyphenyl)- is . The synthesis typically involves the reaction of phenoxybenzoic acid with thiosemicarbazide. This method has been documented to yield good results with efficient synthesis pathways.

Biological Activities

The compound exhibits a range of biological activities attributed to its structural features:

-

Antimicrobial Activity :

- Studies indicate that derivatives of thiadiazole, including 1,3,4-thiadiazol-2-amine, show significant antimicrobial properties against various bacterial and fungal strains. For instance:

-

Anticancer Potential :

- Research has shown that certain derivatives possess anticancer properties. For example, compounds with similar structures have demonstrated significant anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The IC50 values for some derivatives were reported as low as 2.44 µM against LoVo cells .

- Anticonvulsant Activity :

The biological activities of 1,3,4-thiadiazol-2-amine are believed to stem from its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : Interaction with neurotransmitter receptors can alter neuronal excitability, contributing to anticonvulsant effects.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity profiles based on substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | Pyridine group | Enhanced antibacterial activity |

| 5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Nitro group | Increased anticancer activity |

| 5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | Different phenoxy group | Exhibits varied antimicrobial properties |

Case Studies

Several studies have documented the biological activities of thiadiazole derivatives:

- Anticancer Study : A recent investigation evaluated various thiadiazole derivatives for their anticancer effects on MCF-7 and LoVo cell lines. The study highlighted that modifications at the phenyl ring significantly influenced anti-proliferative activity .

- Antimicrobial Screening : Another study assessed the antimicrobial efficacy of newly synthesized thiadiazole derivatives against multiple pathogens. Results indicated that certain compounds displayed higher potency than standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.